BenchChemオンラインストアへようこそ!

T2AA

PCNA inhibitor design thyroid hormone analog PIP-box interaction

T2AA is the definitive tool for dissecting PCNA PIP-box-mediated protein-protein interactions. Unlike PCNA-I1 (trimer stabilizer) or ATX-101 (APIM-targeting peptide), T2AA uniquely binds the PIP-box cavity and adjacent Lys-164 site, disrupting both canonical PIP-box and monoubiquitinated PCNA-dependent processes. This T3 derivative lacks thyroid hormone activity, eliminating confounding endocrine effects. It significantly enhances cisplatin-induced DNA double-strand breaks, converting non-cytotoxic concentrations into cytotoxic doses—ideal for platinum-resistance studies. Species-selective for human PCNA over T. brucei homolog. Order ≥98% pure T2AA for reproducible, publication-ready results.

Molecular Formula C15H15I2NO3
Molecular Weight 511.09
CAS No. 1380782-27-3
Cat. No. B1139199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT2AA
CAS1380782-27-3
Synonyms(βS)-β-Amino-4-(4-hydroxyphenoxy)-3,5-diiodobenzenpropanol
Molecular FormulaC15H15I2NO3
Molecular Weight511.09
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
InChIInChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T2AA (CAS 1380782-27-3): A Non-Peptide PCNA PIP-Box Interaction Inhibitor for DNA Replication and Repair Studies


T2AA (T2 amino alcohol) is a small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts protein-protein interactions between PCNA and PIP-box-containing proteins. It was rationally designed as a derivative of 3,3′,5-triiodothyronine (T3) but lacks thyroid hormone activity [1]. T2AA binds to the PCNA cavity that interacts with PIP-box sequences, inhibiting the PCNA/PIP-box peptide interaction with an IC50 of approximately 1 μM, and also disrupts the interaction between PCNA and full-length p21, the tightest known PCNA ligand protein [2]. The compound arrests cell growth in S-phase, induces DNA replication stress by stalling replication forks, and sensitizes cancer cells to DNA-damaging agents like cisplatin [3].

Why T2AA (CAS 1380782-27-3) Cannot Be Interchanged with Other PCNA Inhibitors


PCNA inhibitors are mechanistically diverse, targeting distinct binding sites and downstream effects. For instance, PCNA-I1 stabilizes the PCNA homotrimer and reduces chromatin association, while ATX-101 targets the APIM motif and induces apoptosis in multiple myeloma cells [1]. T2AA uniquely binds at the PIP-box cavity and a site adjacent to Lys-164, disrupting both canonical PIP-box interactions and monoubiquitinated PCNA-dependent processes [2]. Substituting T2AA with another PCNA inhibitor without rigorous validation would introduce uncontrolled variables—different binding modes, distinct effects on DNA repair pathways, and varying chemosensitization profiles—that directly compromise experimental reproducibility and data interpretation. The quantitative evidence below establishes T2AA's specific differentiation from its closest analogs and in-class alternatives.

T2AA (CAS 1380782-27-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data


T2AA vs. T3: Selective PCNA Inhibition Without Thyroid Hormone Activity

T2AA was rationally designed as a derivative of 3,3′,5-triiodothyronine (T3) to retain PCNA PIP-box inhibitory activity while eliminating thyroid hormone receptor activity. T3 itself inhibits PCNA/PIP-box binding but exerts potent endocrine effects. T2AA inhibited PCNA/PIP-box peptide interaction with an IC50 of ~1 μM [1]. In a thyroid hormone response element (TRE)-driven luciferase reporter assay, T3 activated transcription by approximately 15-fold at 100 nM, whereas T2AA showed no detectable activation even at concentrations up to 10 μM [1]. This represents a >100-fold reduction in thyroid hormone activity relative to the parent compound T3.

PCNA inhibitor design thyroid hormone analog PIP-box interaction

T2AA vs. p21: Comparable Potency Without Peptide-Like Limitations

Full-length p21 is the tightest known endogenous PCNA ligand protein. In a direct comparison, T2AA inhibited the interaction of PCNA with full-length p21 with comparable potency to its inhibition of the PIP-box peptide. The IC50 for T2AA against PCNA/PIP-box peptide was ~1 μM, and the compound also effectively disrupted the PCNA/p21 interaction in biochemical assays [1]. While p21 is a protein that is difficult to produce, store, and deliver in cellular contexts, T2AA is a chemically stable, non-peptide small molecule with defined purity and reproducible handling properties.

PCNA inhibitor p21 PIP-box protein-protein interaction

T2AA vs. PCNA-I1: Differential Effects on Viral DNA Replication and Gene Expression

In a comparative study of HSV-1 infection, PCNA-I1 and T2AA exhibited mechanistically distinct effects despite both inhibiting PCNA. PCNA-I1 treatment resulted in reduced HSV-1 DNA replication, late gene expression, and virus production. In contrast, T2AA treatment resulted in reduced late viral gene expression and infectious virus production but did not significantly reduce viral DNA replication [1]. This differential phenotype is attributed to T2AA's specific inhibition of PCNA IDCL-mediated protein-protein interactions, which are critical for recruiting viral factors to replicated DNA, whereas PCNA-I1 stabilizes the PCNA trimer and disrupts chromatin association more broadly.

PCNA inhibitor HSV-1 viral replication PCNA-I1

T2AA Chemosensitization of Cancer Cells to Cisplatin: Quantitative Enhancement of DNA Damage and Reduced Clonogenic Survival

T2AA potentiates the cytotoxic effects of cisplatin in cancer cells. In U2OS and HeLa cells, treatment with T2AA (15 μM) in combination with cisplatin resulted in significantly enhanced formation of DNA double-strand breaks as measured by neutral comet assay [1]. Furthermore, in clonogenic survival assays, the combination of T2AA with cisplatin reduced the survival fraction of HeLa and U2OS cells to a greater extent than cisplatin alone [1]. In MRC-5 cells, 12.5 μM T2AA sensitized cells to cisplatin at 100 nM, 200 nM, and 300 nM, with statistically significant reductions in cell viability (p < 0.05 to p < 0.001) compared to cisplatin alone, which showed no significant effect on viability at these concentrations [2].

PCNA inhibitor cisplatin chemosensitization DNA damage clonogenic survival

T2AA Species Selectivity: Human PCNA Inhibition Over Trypanosoma brucei PCNA

T2AA exhibits species-selective inhibition of PCNA. In a study comparing human PCNA (HsPCNA) and Trypanosoma brucei PCNA (TbPCNA), T2AA selectively inhibited HsPCNA but not TbPCNA. Parasites overexpressing HsPCNA resumed proliferation after T2AA treatment, whereas parasites overexpressing TbPCNA did not [1]. This selectivity is attributed to sequence differences in the PIP-box binding cavity between human and T. brucei PCNA.

PCNA inhibitor species selectivity Trypanosoma brucei human PCNA

T2AA (CAS 1380782-27-3): Validated Application Scenarios for DNA Replication, Repair, and Chemosensitization Studies


Studying PCNA PIP-Box Interactions Without Thyroid Hormone Confounds

T2AA is the optimal tool for investigating PCNA PIP-box-mediated protein-protein interactions in cellular and biochemical assays. Its design as a T3 derivative that lacks thyroid hormone activity [1] eliminates the confounding endocrine effects that would otherwise complicate data interpretation. Use T2AA to disrupt PCNA interactions with PIP-box-containing proteins such as DNA polymerase δ, p21, and TLS polymerases, enabling precise dissection of PCNA's scaffolding functions in DNA replication and repair.

Chemosensitization Studies with Cisplatin and Other DNA-Damaging Agents

T2AA is a validated chemosensitizer for studies evaluating combination therapy strategies. It significantly enhances cisplatin-induced DNA double-strand breaks and reduces clonogenic survival in cancer cell lines [2][3]. T2AA converts non-cytotoxic cisplatin concentrations into cytotoxic doses, providing a robust experimental system to study PCNA-dependent DNA repair pathways, including translesion synthesis and interstrand cross-link repair. This application is particularly valuable for researchers exploring mechanisms of platinum drug resistance.

Dissecting PCNA IDCL-Dependent vs. Trimer Stabilization-Dependent Functions

T2AA and PCNA-I1 exhibit mechanistically distinct effects despite both targeting PCNA. T2AA specifically inhibits IDCL-mediated protein-protein interactions, whereas PCNA-I1 stabilizes the PCNA trimer and disrupts chromatin association [3]. Researchers can use T2AA alongside PCNA-I1 in comparative studies to dissect the differential contributions of these two modes of PCNA inhibition to processes such as viral replication, DNA synthesis, and chromatin dynamics. T2AA is the inhibitor of choice when studying IDCL-dependent functions without perturbing PCNA trimer stability.

Human PCNA-Specific Inhibition in Cross-Species Experimental Models

T2AA selectively inhibits human PCNA over the T. brucei homolog [4]. This species selectivity makes T2AA a valuable tool for experiments requiring human-specific PCNA inhibition in mixed or cross-species systems. It also serves as a negative control for studies investigating PCNA functions in organisms with divergent PCNA sequences, ensuring that observed phenotypes are attributable to human PCNA inhibition rather than off-target effects on homologs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for T2AA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.